molecular formula C13H16N4OS B2858612 2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2201826-86-8

2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2858612
CAS No.: 2201826-86-8
M. Wt: 276.36
InChI Key: GJMRPKFJEBQVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a triazole ring, a piperidine ring, and a thiophene ring. These structural motifs are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Piperidine Ring: This can be synthesized through a reductive amination reaction.

    Coupling with Thiophene: The final step could involve coupling the triazole-piperidine intermediate with a thiophene derivative using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

It may serve as a ligand in the study of biological receptors or enzymes, helping to elucidate their structure and function.

Medicine

Industry

In the chemical industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can act by binding to specific receptors or enzymes, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenylethanone
  • 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(furan-3-yl)ethanone

Uniqueness

The presence of the thiophene ring in 2-(thiophen-3-yl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one can impart unique electronic properties and enhance its binding affinity to certain biological targets compared to its analogs with phenyl or furan rings.

Properties

IUPAC Name

2-thiophen-3-yl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-13(9-11-3-8-19-10-11)16-6-1-12(2-7-16)17-14-4-5-15-17/h3-5,8,10,12H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMRPKFJEBQVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.